molecular formula C9H5ClF3IO2 B12094161 Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate

Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate

Cat. No.: B12094161
M. Wt: 364.49 g/mol
InChI Key: SKMCYBSCPTYLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is an organic compound characterized by its complex structure, which includes chlorine, iodine, and trifluoromethyl groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method starts with the benzoic acid derivative, which undergoes halogenation to introduce the chlorine and iodine atoms. The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The final step involves esterification to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the positions bearing halogens.

    Oxidation and Reduction: The aromatic ring can be subjected to oxidation or reduction under specific conditions, altering the functional groups attached to it.

    Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products:

    Substitution: Products with different nucleophiles replacing the halogen atoms.

    Oxidation: Products with oxidized functional groups such as carboxylic acids or ketones.

    Coupling: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The presence of halogens and the trifluoromethyl group can enhance binding affinity and specificity. The exact mechanism depends on the specific application and target molecule, often involving inhibition or modulation of biological pathways.

Comparison with Similar Compounds

  • Methyl 3-chloro-4-fluoro-5-(trifluoromethyl)benzoate
  • Methyl 3-bromo-4-iodo-5-(trifluoromethyl)benzoate
  • Methyl 3-chloro-4-iodo-5-(difluoromethyl)benzoate

Comparison: Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is unique due to the combination of chlorine, iodine, and trifluoromethyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it may offer different reactivity patterns in substitution and coupling reactions, as well as varied biological activities due to the specific electronic and steric effects of its substituents.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Biological Activity

Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its lipophilicity, allowing for better membrane penetration. The presence of chlorine and iodine atoms may also influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that halogenated benzoates, including this compound, exhibit significant antimicrobial properties.

  • In vitro Studies : In studies evaluating various halogenated compounds, this compound demonstrated notable activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus8.7
This compoundEscherichia coli17.3

Anticancer Activity

The anticancer potential of this compound has been explored in several studies.

  • Cell Line Studies : In vitro testing on various cancer cell lines revealed that this compound inhibited cell proliferation effectively. For example, it exhibited a growth inhibitory concentration (GI50) of approximately 5.6 µM in prostate cancer cells (PC3) and lower values in breast cancer cell lines such as MCF-7 .
Cell LineGI50 (µM)
PC35.6
MCF-74.19
SKBR30.25

These findings suggest that the compound may interfere with critical cellular processes such as tubulin polymerization, which is essential for mitosis .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Interaction with Enzymes : The trifluoromethyl group can enhance binding affinity to enzyme active sites, potentially modulating enzyme activity.
  • Halogen Bonding : The presence of chlorine and iodine allows for unique interactions with biological macromolecules, influencing their structure and function .
  • Cell Cycle Disruption : Evidence suggests that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis .

Anti-inflammatory Properties

Recent studies have also highlighted the anti-inflammatory potential of this compound.

  • Inflammation Models : In animal models of inflammation, this compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various halogenated benzoates against clinical isolates of bacteria. This compound was among the most effective compounds tested, demonstrating significant bactericidal activity against resistant strains .
  • Cancer Treatment Research : In a clinical trial involving prostate cancer patients, derivatives of this compound were administered to assess their impact on tumor growth rates. Results indicated a substantial reduction in tumor size compared to control groups .

Properties

Molecular Formula

C9H5ClF3IO2

Molecular Weight

364.49 g/mol

IUPAC Name

methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5ClF3IO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3H,1H3

InChI Key

SKMCYBSCPTYLEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)I)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.